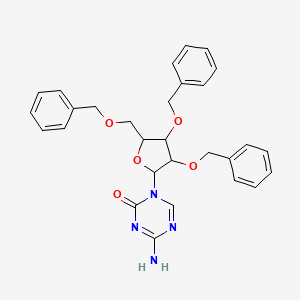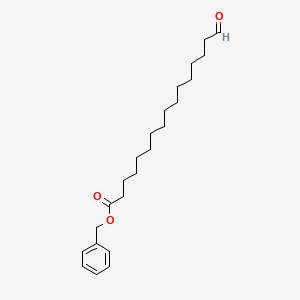
Benzyl 16-oxohexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 16-oxohexadecanoate is an organic compound that belongs to the class of esters. It is derived from the esterification of benzyl alcohol and 16-oxohexadecanoic acid. This compound is characterized by its long carbon chain and the presence of both an ester and a ketone functional group, making it a molecule of interest in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 16-oxohexadecanoate typically involves the esterification reaction between benzyl alcohol and 16-oxohexadecanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Benzyl alcohol+16-oxohexadecanoic acidAcid catalystBenzyl 16-oxohexadecanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 16-oxohexadecanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is 16-oxohexadecanoic acid.
Reduction: The major products are benzyl alcohol and 16-hydroxyhexadecanoic acid.
Substitution: The major products depend on the nucleophile used, but typically result in the formation of new ester derivatives.
Applications De Recherche Scientifique
Benzyl 16-oxohexadecanoate has several applications in scientific research, including:
Chemistry: It is used as a model compound in studies of esterification and oxidation reactions.
Biology: It serves as a substrate in enzymatic studies involving esterases and lipases.
Medicine: It is investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of benzyl 16-oxohexadecanoate involves its interaction with various molecular targets, depending on the context of its use. For example, in enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce benzyl alcohol and 16-oxohexadecanoic acid. The pathways involved in these reactions typically include nucleophilic attack on the carbonyl carbon of the ester group, followed by the formation of a tetrahedral intermediate and subsequent breakdown to release the products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzoate: An ester of benzyl alcohol and benzoic acid, commonly used in topical medications.
Hexadecanoic acid:
16-oxohexadecanoic acid: The parent compound of benzyl 16-oxohexadecanoate, used in biochemical studies.
Uniqueness
This compound is unique due to its dual functional groups (ester and ketone) and long carbon chain, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C23H36O3 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
benzyl 16-oxohexadecanoate |
InChI |
InChI=1S/C23H36O3/c24-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-23(25)26-21-22-17-13-12-14-18-22/h12-14,17-18,20H,1-11,15-16,19,21H2 |
Clé InChI |
NNZNWZBDEZXLPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


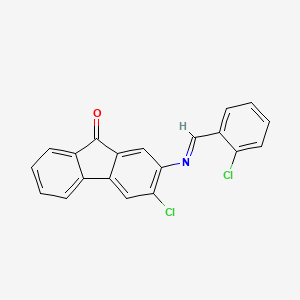
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
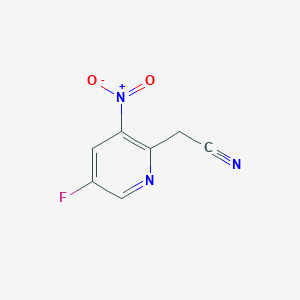
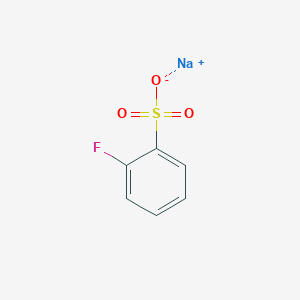
![3-Azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B13134316.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

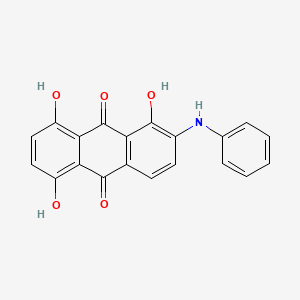
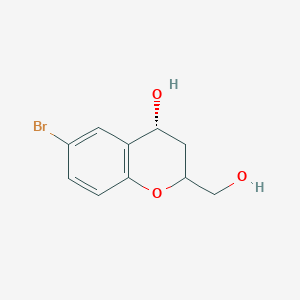
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
![5-chloro-2-[4-chloro-2-(9H-fluoren-2-ylcarbamoyl)phenyl]benzoic acid](/img/structure/B13134358.png)
